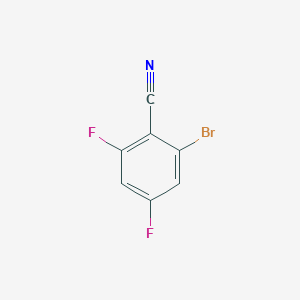

2-Bromo-4,6-difluorobenzonitrile

Description

BenchChem offers high-quality 2-Bromo-4,6-difluorobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4,6-difluorobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4,6-difluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF2N/c8-6-1-4(9)2-7(10)5(6)3-11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXAHYHGFMOWUAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C#N)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological & Application

Application Note: A Robust Protocol for the Suzuki Cross-Coupling of 2-Bromo-4,6-difluorobenzonitrile

Introduction: The Strategic Importance of Fluorinated Biaryls

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction has revolutionized the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[3][4][5] The incorporation of fluorine atoms into these scaffolds is of particular interest to medicinal chemists, as fluorine substitution can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. 2-Bromo-4,6-difluorobenzonitrile is a valuable building block for accessing such fluorinated biaryl compounds, presenting a unique set of challenges and opportunities due to its electron-deficient nature. This application note provides a detailed, field-proven protocol for the successful Suzuki cross-coupling of 2-Bromo-4,6-difluorobenzonitrile with a variety of arylboronic acids, with a special focus on the rationale behind the selection of catalysts, ligands, bases, and solvents to overcome the inherent reactivity challenges of this substrate.

Understanding the Substrate: The Reactivity of 2-Bromo-4,6-difluorobenzonitrile

The chemical structure of 2-Bromo-4,6-difluorobenzonitrile is characterized by strong electron-withdrawing groups (two fluorine atoms and a nitrile group) on the aromatic ring. This electronic feature has a dual effect on its reactivity in the Suzuki-Miyaura coupling:

-

Facilitated Oxidative Addition: The electron-deficient nature of the aryl bromide enhances the rate of the initial oxidative addition step to the Pd(0) catalyst, which is often the rate-determining step in the catalytic cycle.

-

Challenges in Reductive Elimination: Conversely, the electron-poor nature of the resulting palladium(II) intermediate can sometimes hinder the final reductive elimination step, which forms the desired biaryl product.

Therefore, the selection of an appropriate catalytic system is paramount to ensure a balanced and efficient catalytic cycle.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves three key steps, as illustrated below.[1][6] The success of the reaction hinges on the smooth progression of each of these stages.

Caption: Figure 1. Simplified Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a robust starting point for the Suzuki cross-coupling of 2-Bromo-4,6-difluorobenzonitrile with a generic arylboronic acid. Optimization may be required for particularly challenging coupling partners.

Materials and Reagents

| Reagent | Grade | Supplier | Notes |

| 2-Bromo-4,6-difluorobenzonitrile | >98% | Commercial Source | Ensure purity, as impurities can affect catalytic activity. |

| Arylboronic Acid | >97% | Commercial Source | The quality of the boronic acid is crucial; consider using a boronic ester for substrates prone to protodeboronation. |

| Palladium(II) Acetate (Pd(OAc)2) | Catalyst Grade | Commercial Source | A common and effective palladium precursor. |

| SPhos | Ligand Grade | Commercial Source | A bulky, electron-rich phosphine ligand well-suited for coupling electron-deficient aryl bromides.[7] |

| Potassium Carbonate (K2CO3) | Anhydrous, >99% | Commercial Source | A moderately strong base effective in many Suzuki couplings. Ensure it is finely powdered and dry.[8] |

| 1,4-Dioxane | Anhydrous, >99.8% | Commercial Source | A common solvent for Suzuki reactions, offering good solubility for many substrates.[9] Ensure it is degassed before use. |

| Deionized Water | High Purity | In-house | Degas thoroughly before use. |

Step-by-Step Methodology

Caption: Figure 2. Experimental Workflow for the Suzuki Cross-Coupling Reaction.

-

Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine 2-Bromo-4,6-difluorobenzonitrile (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and finely powdered, anhydrous potassium carbonate (2.0 mmol, 2.0 equiv).

-

Causality: Using a slight excess of the boronic acid component can help drive the reaction to completion. Anhydrous conditions for the base are crucial to prevent unwanted side reactions.

-

-

Catalyst and Ligand Addition: To the solid mixture, add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

-

Expertise & Experience: The use of a pre-catalyst like Pd(OAc)2 with a specific ligand like SPhos allows for the in-situ formation of the active Pd(0) species. SPhos is a bulky, electron-rich ligand that has demonstrated high efficacy in the coupling of electron-deficient aryl halides by promoting both oxidative addition and reductive elimination.[7]

-

-

Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed deionized water (1 mL) to the flask.

-

Trustworthiness: Degassing the solvents is critical to remove dissolved oxygen, which can lead to the oxidative degradation of the phosphine ligand and the palladium catalyst, resulting in lower yields and the formation of byproducts. The aqueous/organic solvent mixture is standard for many Suzuki couplings and helps to dissolve both the organic substrates and the inorganic base.

-

-

Inert Atmosphere: Seal the flask and thoroughly purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Causality: Elevated temperatures are typically required to overcome the activation energy barriers for the various steps in the catalytic cycle. Vigorous stirring is essential to ensure proper mixing of the heterogeneous mixture.

-

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 2-12 hours).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Data Presentation: Expected Outcomes and Optimization Parameters

The following table provides a general guideline for the reaction conditions and expected yields for the Suzuki cross-coupling of 2-Bromo-4,6-difluorobenzonitrile with a representative arylboronic acid, such as (4-formylphenyl)boronic acid.

| Parameter | Recommended Condition | Rationale |

| Catalyst | Pd(OAc)2 (2 mol%) | A reliable and commercially available palladium source. |

| Ligand | SPhos (4 mol%) | A bulky, electron-rich ligand that promotes efficient coupling of electron-deficient aryl bromides.[7] |

| Base | K2CO3 (2.0 equiv) | A moderately strong base that is effective and generally compatible with a wide range of functional groups.[8] |

| Solvent | 1,4-Dioxane/Water (5:1) | A common solvent system that facilitates the dissolution of both organic and inorganic reagents. |

| Temperature | 80-100 °C | Provides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe. |

| Reaction Time | 2-12 hours | Dependent on the reactivity of the specific arylboronic acid. |

| Expected Yield | 70-95% | Yields will vary depending on the specific coupling partner and the purity of the reagents. |

For challenging substrates or if side reactions such as protodeboronation of the boronic acid are observed, consider using a stronger, non-nucleophilic base like cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4).[9] Alternatively, using the pinacol ester of the boronic acid can enhance stability.

Conclusion: A Versatile Protocol for Advanced Synthesis

This application note provides a comprehensive and scientifically grounded protocol for the Suzuki-Miyaura cross-coupling of the electron-deficient substrate, 2-Bromo-4,6-difluorobenzonitrile. By understanding the underlying mechanistic principles and the rationale for the selection of each reaction component, researchers can confidently apply and adapt this protocol for the synthesis of a wide range of novel fluorinated biaryl compounds. The self-validating nature of this protocol, coupled with the detailed experimental guidelines, empowers scientists in drug discovery and materials science to efficiently access these valuable molecular architectures.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

-

American Chemical Society. (2021). Palladium-Catalyzed Solid-State Polyfluoroarylation of Aryl Halides Using Mechanochemistry. ACS Catalysis. [Link]

-

Royal Society of Chemistry. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. [Link]

-

HAL Open Science. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]

-

Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

-

ResearchGate. (2006). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. [Link]

-

ResearchGate. (2017). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H2O. [Link]

-

ResearchGate. (2015). Synthesis and Biological Evaluation of Biphenyl Derivatives of Hydrazine via Palladium Catalyzed Suzuki-Miyaura Coupling Reaction. [Link]

-

National Institutes of Health. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

-

National Institutes of Health. (2012). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. [Link]

-

National Institutes of Health. (2022). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. [Link]

-

National Institutes of Health. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. [Link]

-

National Institutes of Health. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. [Link]

-

American Chemical Society. (2010). Palladium-Catalyzed C−F Activation of Polyfluoronitrobenzene Derivatives in Suzuki−Miyaura Coupling Reactions. The Journal of Organic Chemistry. [Link]

-

Semantic Scholar. (2013). Palladium-catalyzed, ligand-free Suzuki reaction in water using aryl fluorosulfates. [Link]

-

Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

-

National Institutes of Health. (2009). Copper-facilitated Suzuki reactions: application to 2-heterocyclic boronates. [Link]

-

Asian Journal of Organic & Medicinal Chemistry. (2018). Synthesis and Biological Evaluation of Biphenyl Derivatives of Hydrazine via Palladium Catalyzed Suzuki-Miyaura Coupling Reaction. [Link]

-

Macmillan Group. (2005). B-Alkyl Suzuki Couplings. [Link]

-

ResearchGate. (2018). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. [Link]

Sources

- 1. rose-hulman.edu [rose-hulman.edu]

- 2. tcichemicals.com [tcichemicals.com]

- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. asianpubs.org [asianpubs.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols: Palladium-Catalyzed C-C Bond Formation with 2-Bromo-4,6-difluorobenzonitrile

Introduction

The synthesis of complex organic molecules is a cornerstone of modern drug discovery and materials science. Among the vast array of synthetic methodologies, palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the formation of carbon-carbon (C-C) bonds.[1][2][3] These reactions, recognized with the 2010 Nobel Prize in Chemistry awarded to Richard Heck, Ei-ichi Negishi, and Akira Suzuki, offer a straightforward path to constructing intricate molecular architectures under relatively mild conditions.[3][4] This guide provides detailed application notes and protocols for the use of palladium catalysts in C-C bond formation, specifically focusing on the versatile building block, 2-Bromo-4,6-difluorobenzonitrile.

The presence of fluorine atoms and a nitrile group in 2-Bromo-4,6-difluorobenzonitrile makes it an attractive substrate for the synthesis of novel pharmaceutical candidates and advanced materials. Fluorine substitution can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. The nitrile group offers a handle for further chemical transformations. However, the electron-withdrawing nature of the fluorine and nitrile substituents can influence the reactivity of the aryl bromide, necessitating carefully optimized reaction conditions.

This document will delve into the mechanistic intricacies of key palladium-catalyzed reactions—Suzuki-Miyaura, Heck, and Sonogashira couplings—and provide experimentally validated protocols for their successful application with 2-Bromo-4,6-difluorobenzonitrile.

Mechanistic Principles of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving a Pd(0) active species.[2][5][6] This cycle can be broadly divided into three key steps: oxidative addition, transmetalation (for Suzuki-Miyaura and Sonogashira), or migratory insertion (for Heck), and reductive elimination.[5][6]

1. Oxidative Addition: The cycle initiates with the insertion of the Pd(0) catalyst into the carbon-bromine bond of 2-Bromo-4,6-difluorobenzonitrile. This step forms a Pd(II) intermediate. The reactivity of the aryl halide in this step is crucial and follows the general trend I > Br > Cl.[7] The electron-deficient nature of the 2-Bromo-4,6-difluorobenzonitrile ring can facilitate this step.

2. Transmetalation/Migratory Insertion:

-

Suzuki-Miyaura Coupling: In the presence of a base, an organoboron reagent (boronic acid or ester) undergoes transmetalation with the Pd(II) complex, transferring the organic group from boron to palladium.[5]

-

Heck Coupling: An alkene coordinates to the Pd(II) center, followed by migratory insertion of the alkene into the palladium-carbon bond.[2][8]

-

Sonogashira Coupling: A terminal alkyne, typically activated by a copper(I) co-catalyst, undergoes transmetalation with the Pd(II) complex.[9]

3. Reductive Elimination: This is the final step where the two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][6]

The efficiency and selectivity of these reactions are highly dependent on the choice of palladium precursor, ligands, base, and solvent.[1][10] Electron-rich and sterically hindered phosphine ligands, for example, are often employed to facilitate the oxidative addition and reductive elimination steps.[11]

Catalytic Cycle Diagrams

Caption: Suzuki-Miyaura Catalytic Cycle

Caption: Heck Catalytic Cycle

Caption: Sonogashira Catalytic Cycle

Experimental Protocols

General Considerations

-

Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents are recommended for most palladium-catalyzed reactions to minimize side reactions.

-

Inert Atmosphere: Reactions are typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Pd(0) catalyst and phosphine ligands. This can be achieved using standard Schlenk line techniques or in a glovebox.

-

Catalyst and Ligand Selection: The choice of palladium source and ligand is critical for reaction success. Common palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. A variety of phosphine ligands are available, each with unique steric and electronic properties. For electron-deficient aryl bromides like 2-Bromo-4,6-difluorobenzonitrile, electron-rich and bulky ligands such as SPhos, XPhos, or RuPhos often provide superior results.

-

Safety Precautions: Palladium catalysts and phosphine ligands can be toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Suzuki-Miyaura Coupling Protocol

The Suzuki-Miyaura coupling is a highly versatile method for the formation of biaryl compounds.[12][13][14]

Reaction Scheme: 2-Bromo-4,6-difluorobenzonitrile + R-B(OH)₂ --(Pd catalyst, Base)--> 2-R-4,6-difluorobenzonitrile

| Parameter | Recommended Condition | Rationale |

| Palladium Precursor | Pd(OAc)₂ (2 mol%) | Readily available and effective precursor. |

| Ligand | SPhos (4 mol%) | Electron-rich and bulky ligand, promotes oxidative addition and reductive elimination. |

| Base | K₂CO₃ (2.0 equiv.) | A moderately strong base, effective in promoting transmetalation. |

| Boronic Acid | Aryl or Vinyl Boronic Acid (1.2 equiv.) | The coupling partner. A slight excess ensures complete consumption of the starting bromide. |

| Solvent | Toluene/H₂O (4:1) | A biphasic solvent system often enhances the reaction rate. |

| Temperature | 80-100 °C | Sufficient to drive the reaction to completion in a reasonable timeframe. |

| Reaction Time | 12-24 hours | Monitored by TLC or LC-MS. |

Step-by-Step Protocol:

-

To an oven-dried Schlenk flask, add 2-Bromo-4,6-difluorobenzonitrile (1.0 mmol), the desired boronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₂CO₃ (2.0 mmol).

-

Evacuate and backfill the flask with nitrogen or argon three times.

-

Add degassed toluene (4 mL) and degassed water (1 mL) via syringe.

-

Stir the reaction mixture at the specified temperature and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Heck Coupling Protocol

The Heck reaction is a powerful method for the arylation of alkenes.[4][15][16]

Reaction Scheme: 2-Bromo-4,6-difluorobenzonitrile + Alkene --(Pd catalyst, Base)--> 2-(alkenyl)-4,6-difluorobenzonitrile

| Parameter | Recommended Condition | Rationale |

| Palladium Precursor | Pd(OAc)₂ (2 mol%) | A common and effective catalyst precursor. |

| Ligand | P(o-tolyl)₃ (4 mol%) | A bulky phosphine ligand that can improve catalyst stability and activity. |

| Base | Et₃N (2.0 equiv.) | Acts as both a base and a scavenger for the HBr generated. |

| Alkene | Styrene or Acrylate derivative (1.5 equiv.) | The coupling partner. |

| Solvent | DMF or Acetonitrile | Polar aprotic solvents are generally effective for the Heck reaction. |

| Temperature | 100-120 °C | Higher temperatures are often required for Heck couplings.[17] |

| Reaction Time | 12-24 hours | Monitored by TLC or LC-MS. |

Step-by-Step Protocol:

-

In a sealed tube, combine 2-Bromo-4,6-difluorobenzonitrile (1.0 mmol), the alkene (1.5 mmol), Pd(OAc)₂ (0.02 mmol), and P(o-tolyl)₃ (0.04 mmol).

-

Evacuate and backfill the tube with nitrogen or argon.

-

Add the solvent (e.g., DMF, 5 mL) and triethylamine (2.0 mmol) via syringe.

-

Seal the tube and heat the reaction mixture at the specified temperature.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with diethyl ether.

-

Wash the organic phase with water and brine, then dry over anhydrous MgSO₄.

-

Remove the solvent under reduced pressure and purify the residue by flash chromatography.

Sonogashira Coupling Protocol

The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes.[9]

Reaction Scheme: 2-Bromo-4,6-difluorobenzonitrile + Terminal Alkyne --(Pd catalyst, Cu(I) co-catalyst, Base)--> 2-(alkynyl)-4,6-difluorobenzonitrile

| Parameter | Recommended Condition | Rationale |

| Palladium Precursor | Pd(PPh₃)₂Cl₂ (2 mol%) | A stable and commonly used Pd(II) precursor. |

| Co-catalyst | CuI (4 mol%) | Facilitates the formation of the copper acetylide intermediate. |

| Base | Et₃N or Diisopropylamine | Serves as both the base and often as the solvent. |

| Terminal Alkyne | Phenylacetylene or other terminal alkyne (1.2 equiv.) | The coupling partner. |

| Solvent | THF or DMF (if the amine is not used as the solvent) | Provides good solubility for the reactants. |

| Temperature | Room temperature to 60 °C | The reaction often proceeds efficiently at or slightly above room temperature. |

| Reaction Time | 4-12 hours | Typically faster than Suzuki-Miyaura or Heck couplings. |

Step-by-Step Protocol:

-

To a Schlenk flask, add 2-Bromo-4,6-difluorobenzonitrile (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

-

Evacuate and backfill the flask with nitrogen or argon.

-

Add the solvent (e.g., THF, 5 mL) and the amine base (e.g., Et₃N, 3.0 mmol).

-

Add the terminal alkyne (1.2 mmol) dropwise via syringe.

-

Stir the reaction at the desired temperature and monitor by TLC or LC-MS.

-

Once the starting material is consumed, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer with saturated aqueous NH₄Cl solution, water, and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst | Ensure proper inert atmosphere technique; use freshly opened or purified reagents and solvents. |

| Insufficient temperature | Increase the reaction temperature in increments of 10-20 °C. | |

| Inappropriate ligand or base | Screen a variety of ligands (e.g., XPhos, RuPhos for Suzuki) and bases (e.g., Cs₂CO₃, K₃PO₄). | |

| Formation of Side Products | Homocoupling of boronic acid (Suzuki) | Ensure rigorous degassing of solvents; use a slight excess of the aryl bromide. |

| Alkyne dimerization (Sonogashira) | Minimize the amount of CuI co-catalyst; perform the reaction under copper-free conditions if necessary.[18] | |

| Dehalogenation of the starting material | Use a weaker base or lower the reaction temperature. | |

| Difficulty in Product Isolation | Emulsion during workup | Add more brine to the aqueous layer; filter the mixture through a pad of Celite. |

| Co-elution of product and impurities | Optimize the solvent system for column chromatography; consider alternative purification methods like recrystallization or preparative HPLC. |

Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of functionalized aromatic compounds. The protocols and guidelines presented herein provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize 2-Bromo-4,6-difluorobenzonitrile as a key building block in the creation of novel molecules. By understanding the underlying mechanistic principles and carefully controlling the reaction parameters, one can achieve high yields and selectivities in Suzuki-Miyaura, Heck, and Sonogashira couplings. The ability to fine-tune these powerful transformations will undoubtedly continue to drive innovation in the chemical sciences.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available from: [Link]

-

LibreTexts. 17.2: Palladium catalyzed couplings. (2020). Available from: [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

-

Li, W., et al. (2025). Palladium-catalyzed cross-coupling of gem-difluorocyclopropanes with gem-diborylalkanes: facile synthesis of a diverse array of gem-diboryl-substituted fluorinated alkenes. RSC Advances. Available from: [Link]

-

Ciofini, I., et al. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. ACS Catalysis, 11(19), 12246-12265. Available from: [Link]

-

Organic Chemistry Portal. Heck Reaction. Available from: [Link]

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Available from: [Link]

-

ResearchGate. Suzuki-Miyaura cross-coupling reactions of 2,4,6,8-tetra-bromo-10,11-dihydro-5H-dibenzo[b,f]azepine. (2025). Available from: [Link]

-

ResearchGate. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. (n.d.). Available from: [Link]

-

National Institutes of Health. Palladium-Catalyzed Decarbonylative Coupling of (Hetero)Aryl Boronate Esters with Difluorobenzyl Glutarimides. (n.d.). Available from: [Link]

-

MDPI. Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. (n.d.). Available from: [Link]

-

Wikipedia. Heck reaction. (n.d.). Available from: [Link]

-

Rojas Lab. Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. (2025). Available from: [Link]

-

LibreTexts. Sonogashira Coupling. (2024). Available from: [Link]

-

Catellani, M., et al. (2017). Mechanistic Insight into Palladium-Catalyzed Cycloisomerization: A Combined Experimental and Theoretical Study. Journal of the American Chemical Society, 139(29), 9945–9955. Available from: [Link]

-

Espinet, P., et al. (2005). Catalytic System for the Heck Reaction of Fluorinated Haloaryls. Organometallics, 24(16), 3897–3906. Available from: [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

-

Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters, 4(20), 3467–3469. Available from: [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5553–5556. Available from: [Link]

-

LibreTexts. Suzuki-Miyaura Coupling. (2024). Available from: [Link]

-

Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available from: [Link]

-

Total Organic Chemistry. Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021). Available from: [Link]

-

RSC Publishing. Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. (n.d.). Available from: [Link]

-

LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. (2023). Available from: [Link]

-

ChemOrgChem. Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved. (2025). Available from: [Link]

-

MDPI. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (n.d.). Available from: [Link]

-

MDPI. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (n.d.). Available from: [Link]

-

ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). Available from: [Link]

-

ResearchGate. Mechanistic Insights into Carbon-Carbon Bond Formation in Organometallic Catalysis via Computational Methods. (2026). Available from: [Link]

-

ResearchGate. A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. (2025). Available from: [Link]

-

MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (n.d.). Available from: [Link]

-

NTNU Open. Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids. (2022). Available from: [Link]

-

ResearchGate. Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. (2025). Available from: [Link]

-

LibreTexts. Heck Reaction. (2023). Available from: [Link]

-

National Institutes of Health. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. (n.d.). Available from: [Link]

-

ACS Publications. Fe-Promoted C–F Activation of Aryl Fluorides Enables Heck-Type Coupling with Alkenes and One-Pot Synthesis of Indenes. (2023). Available from: [Link]

-

ACS Publications. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. (2014). Available from: [Link]

-

National Institutes of Health. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2024). Available from: [Link]

-

RSC Publishing. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). Available from: [Link]

-

RSC Publishing. Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Available from: [Link]

-

ResearchGate. What is the best procedure for Sonogashira coupling?. (2014). Available from: [Link]

Sources

- 1. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Heck reaction - Wikipedia [en.wikipedia.org]

- 5. Yoneda Labs [yonedalabs.com]

- 6. youtube.com [youtube.com]

- 7. scispace.com [scispace.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. tcichemicals.com [tcichemicals.com]

- 14. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 15. Heck Reaction [organic-chemistry.org]

- 16. youtube.com [youtube.com]

- 17. mdpi.com [mdpi.com]

- 18. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols: A Comprehensive Guide to Copper-Catalyzed Cyanation of Aryl Halides

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: The introduction of a nitrile group into an aromatic scaffold is a cornerstone transformation in organic synthesis, providing a versatile chemical handle for the construction of pharmaceuticals, agrochemicals, and advanced materials. While palladium-catalyzed methods have been extensively studied, copper-catalyzed cyanation reactions have emerged as a highly practical and economical alternative.[1] This guide provides an in-depth exploration of copper-catalyzed cyanation, moving beyond simple procedural lists to explain the underlying mechanistic principles, the rationale behind component selection, and field-proven protocols. We emphasize safety, reproducibility, and troubleshooting to empower researchers to successfully implement and adapt these powerful reactions.

Section 1: Mechanistic Principles & Rationale

The modern copper-catalyzed cyanation is a significant advancement over the classical Rosenmund-von Braun reaction, which required stoichiometric amounts of copper(I) cyanide at harsh temperatures.[2][3] Today's catalytic systems operate under milder conditions with excellent functional group tolerance, primarily through a Cu(I)/Cu(III) catalytic cycle.[1][4]

The Core Catalytic Cycle

While several pathways have been investigated, a consensus mechanism involves the oxidative addition of the aryl halide to a Cu(I) species, forming a transient, high-valent Cu(III) intermediate.[1][5] This key intermediate then undergoes reductive elimination to form the C-CN bond and regenerate the active Cu(I) catalyst.[5][6]

The key steps are:

-

Ligand Association: A suitable ligand coordinates to the Cu(I) catalyst, forming an active complex.

-

Oxidative Addition: The aryl halide (Ar-X) adds to the Cu(I) center, forming an organocopper(III) species, [L-Cu(III)(Ar)(X)].

-

Cyanide Metathesis: The halide on the copper center is exchanged for a cyanide ion from the cyanide source.

-

Reductive Elimination: The aryl group and the cyanide ligand couple, forming the aryl nitrile (Ar-CN) product and regenerating the L-Cu(I) complex, which re-enters the catalytic cycle.

Caption: Figure 1. General catalytic cycle for Cu-catalyzed cyanation.

The Critical Role of Ligands

The Cu(III) intermediate is highly unstable.[1] The choice of ligand is therefore paramount, as it serves to stabilize this species, preventing catalyst decomposition and promoting the crucial reductive elimination step. N,N'-donor ligands, such as diamines (e.g., N,N'-dimethylethylenediamine) and aromatic diimines (e.g., 1,10-phenanthroline), have proven to be exceptionally effective.[2][3][7] They form a chelate complex with the copper center, enhancing its stability and modulating its reactivity.

The "Domino" Strategy for Aryl Bromides

Aryl iodides are generally more reactive than aryl bromides in the oxidative addition step. To overcome this, an elegant "domino" or in situ halide exchange strategy can be employed for aryl bromide substrates.[2][8] By adding a catalytic amount of an iodide salt (e.g., KI), the aryl bromide is partially converted to the more reactive aryl iodide in situ. This small amount of aryl iodide kickstarts the cyanation, and the iodide released during the cyanation step can then react with more aryl bromide, creating a self-sustaining cycle.[3] This approach avoids the need to synthesize and isolate the often less stable aryl iodide starting materials.

Section 2: Key Reaction Components and Their Selection

The success of a copper-catalyzed cyanation reaction hinges on the judicious selection of each component.

Copper Catalyst Precursors

Copper(I) salts are generally considered the entry point to the catalytic cycle.[1]

| Catalyst Precursor | Common State | Notes |

| Copper(I) Iodide (CuI) | Solid | Highly common, inexpensive, and effective, especially in domino reactions with aryl bromides.[2][3] |

| Copper(I) Cyanide (CuCN) | Solid | Can serve as both catalyst and a portion of the cyanide source.[7] |

| Copper(I) Oxide (Cu₂O) | Solid | Another stable and inexpensive Cu(I) source. |

| **Copper(II) Acetate (Cu(OAc)₂) ** | Solid | Often used, as it is readily reduced to the active Cu(I) species in situ.[1] |

Cyanide Sources: A Comparative Analysis

The choice of cyanide source is a balance between reactivity, safety, and practicality.

| Cyanide Source | Type | Advantages | Disadvantages & Causality |

| NaCN, KCN | Inorganic Salt | High reactivity, inexpensive.[1] | Extremely toxic.[9] Can generate lethal HCN gas with acid/moisture.[10] High concentrations can poison the copper catalyst by forming stable copper-cyanide complexes.[7][11] |

| K₄[Fe(CN)₆] | Inorganic Complex | Significantly less toxic and more stable than simple alkali cyanides.[12] | Often requires slightly higher catalyst loading or longer reaction times as the cyanide is released more slowly. |

| Acetone Cyanohydrin | Organic Liquid | Considered a safer surrogate for HCN.[1] Decomposes to release cyanide in a controlled manner. | Is still a toxic reagent and requires careful handling. |

| Potassium Thiocyanate (KSCN) | Inorganic Salt | Low toxicity, stable, and cost-effective.[13] | Serves as a "CN" source through a more complex reaction pathway, often requiring specific conditions.[13] |

Ligand and Solvent Selection

The interplay between ligand and solvent is crucial for reaction success. Apolar solvents are often preferred as they can simplify product isolation compared to the high-boiling polar solvents used in traditional Rosenmund-von Braun reactions.[2]

| Ligand | Typical Solvent | Rationale & Application |

| N,N'-Dimethylethylenediamine | Toluene | An inexpensive and highly effective ligand for the cyanation of aryl bromides and iodides.[3] |

| 1,10-Phenanthroline | Dioxane, Xylene | A rigid, chelating ligand effective for challenging substrates, including heterocycles.[7] |

| L-Proline | DMSO | An amino acid-based ligand that can promote the reaction under certain conditions.[1] |

Section 3: Experimental Protocols

CRITICAL SAFETY NOTE: All procedures involving cyanide salts must be performed in a certified chemical fume hood by trained personnel. Never work alone.[14] Ensure an appropriate quench solution (e.g., bleach/ferrous sulfate) and emergency plan are in place. Avoid contact with acids at all times.[15]

Protocol 1: Domino Halide Exchange-Cyanation of an Aryl Bromide

This protocol is adapted from the highly reliable method developed by Buchwald and coworkers and is excellent for a wide range of aryl bromides.[2][3]

Caption: Figure 2. Experimental workflow for domino cyanation.

Materials and Reagents:

| Reagent | M.W. | Amount (mmol) | Equivalents |

| Aryl Bromide | - | 1.0 | 1.0 |

| Sodium Cyanide (NaCN) | 49.01 | 1.2 | 1.2 |

| Copper(I) Iodide (CuI) | 190.45 | 0.1 | 0.1 (10 mol%) |

| Potassium Iodide (KI) | 166.00 | 0.2 | 0.2 (20 mol%) |

| N,N'-Dimethylethylenediamine | 88.15 | 1.0 | 1.0 |

| Toluene | - | 2.0 mL | - |

Step-by-Step Procedure:

-

To an oven-dried Schlenk tube or screw-cap vial containing a magnetic stir bar, add the aryl bromide (1.0 mmol), sodium cyanide (59 mg, 1.2 mmol), copper(I) iodide (19 mg, 0.1 mmol), and potassium iodide (33 mg, 0.2 mmol). Caution: Handle NaCN with extreme care in a fume hood, wearing appropriate PPE.[14]

-

Seal the tube with a septum or cap, and carefully evacuate and backfill with inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

-

Through the septum, add anhydrous toluene (2.0 mL) followed by N,N'-dimethylethylenediamine (0.11 mL, 1.0 mmol).

-

Place the sealed reaction tube into a preheated oil bath at 110 °C.

-

Stir the reaction mixture vigorously for 24 hours. Monitor the reaction progress by TLC or GC-MS if desired.

-

After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (10 mL).

-

Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

-

Transfer the filtrate to a separatory funnel and wash with water (2 x 10 mL) and brine (1 x 10 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired aryl nitrile.

Section 4: Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| No or Low Conversion | 1. Inactive catalyst due to air/moisture exposure.2. Insufficient temperature.3. Poor quality of reagents (especially the cyanide source).4. Unreactive aryl halide (e.g., electron-rich aryl chloride). | 1. Ensure rigorous inert atmosphere techniques.2. Confirm oil bath temperature. Consider microwave irradiation for rate enhancement.[4]3. Use freshly opened or properly stored reagents. Grind cyanide salts to increase surface area.4. Switch to the corresponding aryl bromide/iodide. Increase catalyst/ligand loading or temperature. |

| Reaction Stalls | 1. Catalyst deactivation by excess cyanide concentration.[7][11]2. Ligand degradation at high temperatures. | 1. Use a less soluble cyanide source (e.g., K₄[Fe(CN)₆]) or add the cyanide source portion-wise.2. Screen alternative, more thermally stable ligands. |

| Formation of Side Products | 1. Homocoupling of the aryl halide (biaryl formation).2. Reduction of the aryl halide (Ar-H formation). | 1. Lower the reaction temperature. Ensure the ligand-to-copper ratio is optimal (typically ≥1).2. Ensure the solvent is anhydrous. Some additives or impurities can act as hydrogen sources. |

Section 5: Mandatory Safety Protocols for Cyanide Use

Working with cyanide compounds is a high-risk activity that demands stringent adherence to safety protocols. Failure to do so can have fatal consequences.

-

Hazard Awareness: Cyanide salts are highly toxic if ingested, inhaled, or absorbed through the skin.[10] They react with acids or moisture to produce hydrogen cyanide (HCN), an extremely toxic and flammable gas.[15]

-

Administrative Controls:

-

Engineering Controls:

-

All manipulations of solid cyanide salts and all reactions must be conducted in a properly functioning chemical fume hood.[14]

-

-

Personal Protective Equipment (PPE):

-

Gloves: Wear double-layered nitrile gloves at all times.[14]

-

Eye Protection: Chemical splash goggles are mandatory. A full face shield should be worn over the goggles when handling larger quantities or if there is a splash risk.[14]

-

Protection: A flame-resistant lab coat and full-length pants and closed-toe shoes are required.

-

-

Emergency Preparedness:

-

Keep all acidic compounds physically separate from the cyanide work area.[15]

-

Know the location and proper use of the safety shower and eyewash station.

-

Have an emergency response plan, including contact information for emergency services and institutional EHS.

-

References

-

Chapter 1. (n.d.). Shodhganga. Retrieved January 25, 2026, from [Link]

-

Do, H.-Q., & Daugulis, O. (2010). Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds. Organic Letters, 12(11), 2517–2519. [Link]

-

Do, H.-Q., & Daugulis, O. (2010). Copper-Catalyzed Cyanation of Heterocycle Carbon−Hydrogen Bonds. Organic Letters, 12(11), 2517-2519. [Link]

-

Cotté, A., Schareina, T., Zapf, A., & Beller, M. (2008). A Bio-inspired Copper Catalyst System for Practical Catalytic Cyanation of Aryl Bromides. Synthesis, 2008(20), 3351-3355. [Link]

-

Zanon, J., Klapars, A., & Buchwald, S. L. (2003). Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides. Journal of the American Chemical Society, 125(10), 2890–2891. [Link]

-

Do, H.-Q., & Daugulis, O. (2010). Copper-Catalyzed Cyanation of Heterocycle Carbon−Hydrogen Bonds. Organic Letters, 12(11), 2517–2519. [Link]

-

Wen, Q., Jin, J., Zhang, L., Luo, Y., Lu, P., & Wang, Y. (2014). Copper-mediated cyanation reactions. Tetrahedron Letters, 55(7), 1271-1280. [Link]

-

Zanon, J., Klapars, A., & Buchwald, S. L. (2003). Copper-catalyzed domino halide exchange-cyanation of aryl bromides. Journal of the American Chemical Society, 125(10), 2890–2891. [Link]

-

Corbet, J.-P., & Mignani, G. (2006). Mild and Efficient Copper-Catalyzed Cyanation of Aryl Iodides and Bromides. Angewandte Chemie International Edition, 45(18), 2920-2924. [Link]

-

Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]

-

Shaik, F. A., & Dunsford, J. J. (2020). C(sp3)–H cyanation by a formal copper(iii) cyanide complex. Chemical Science, 11(13), 3463–3468. [Link]

-

Cyanide Salts Safety. (n.d.). Dartmouth College Environmental Health and Safety. Retrieved January 25, 2026, from [Link]

-

Reddy, V. R., & Kumar, A. (2015). Copper-catalyzed cyanation of aryl halides with sodium nitroprusside in polyethylene glycol 400 (PEG-400). RSC Advances, 5(10), 7401-7404. [Link]

-

Laboratory Use of Cyanide Salts Safety Guidelines. (2015, February 25). MIT Environmental Health & Safety. [Link]

-

Thomas, A., & Sujatha, A. (2017). Copper-Mediated C–X Functionalization of Aryl Halides. Organic Process Research & Development, 21(12), 1889-1924. [Link]

-

OrgSyn Preps. (n.d.). Organic Syntheses. Retrieved January 25, 2026, from [Link]

-

Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. [Link]

-

da Silva, G. P., de Souza, R. O. M. A., & Amarante, G. W. (2022). RECENT ADVANCES IN CYANATION REACTIONS. Química Nova, 45(6), 712-727. [Link]

-

SOP for the safe use of cyanide compounds. (2018, June 20). LSU Health Shreveport. [Link]

-

Evran, S., & Güllü, M. (2022). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Catalysts, 12(9), 1046. [Link]

-

Various Authors. (2023, May 10). What safety precautions do chemists take when handling extremely dangerous substances like cyanide or hydrofluoric acid? Quora. [Link]

-

Huang, Y., Yu, Y., Zhu, Z., Zhu, C., Cen, J., Li, X., Wu, W., & Jiang, H. (2017). Copper-Catalyzed Cyanation of N-Tosylhydrazones with Thiocyanate Salt as the "CN" Source. The Journal of Organic Chemistry, 82(14), 7621-7627. [Link]

Sources

- 1. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]

- 2. Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides [organic-chemistry.org]

- 3. Copper-catalyzed domino halide exchange-cyanation of aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. alberts.edu.in [alberts.edu.in]

- 5. mdpi.com [mdpi.com]

- 6. C(sp3)–H cyanation by a formal copper(iii) cyanide complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. orgsyn.org [orgsyn.org]

- 10. ehs.dartmouth.edu [ehs.dartmouth.edu]

- 11. Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Copper-Catalyzed Cyanation of N-Tosylhydrazones with Thiocyanate Salt as the "CN" Source [organic-chemistry.org]

- 14. ehs-apps.mit.edu [ehs-apps.mit.edu]

- 15. lsuhsc.edu [lsuhsc.edu]

Troubleshooting & Optimization

Common side products in the synthesis of 2-Bromo-4,6-difluorobenzonitrile

Welcome to the technical support guide for the synthesis of 2-Bromo-4,6-difluorobenzonitrile. This resource is designed for chemistry professionals to navigate the common challenges and side reactions encountered during its synthesis. We will focus primarily on the most prevalent and often troublesome route: the Sandmeyer reaction, starting from an aromatic amine precursor. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary side products I should expect when synthesizing 2-Bromo-4,6-difluorobenzonitrile via the Sandmeyer reaction?

The Sandmeyer reaction, while powerful, is notorious for a range of side reactions stemming from the highly reactive diazonium salt intermediate. When preparing 2-Bromo-4,6-difluorobenzonitrile from its corresponding aniline precursor (e.g., 2-amino-4,6-difluorobenzonitrile), you should be vigilant for three main classes of impurities:

-

Phenolic Impurities (e.g., 2-Hydroxy-4,6-difluorobenzonitrile): This is arguably the most common side product. The diazonium salt can react with water in the acidic medium, especially if the temperature rises, leading to the substitution of the diazonium group with a hydroxyl group.

-

Reductive Side Products (e.g., 4,6-difluorobenzonitrile): This occurs when the diazonium group is replaced by a hydrogen atom, a process known as hydro-dediazoniation. This can be promoted by certain reagents or conditions that favor a radical reduction pathway.

-

Azo-Coupling Products: Diazonium salts are potent electrophiles. If any unreacted starting amine is present and the reaction medium is not sufficiently acidic, the diazonium salt can couple with the amine to form highly colored azo compounds, which can be difficult to remove.

The formation of these byproducts is a direct consequence of the stability and reactivity of the aryl diazonium intermediate.[1][2]

Q2: Why is strict temperature control (0-5 °C) so critical during the diazotization step?

The aryldiazonium salt is thermally unstable. Above 5-10 °C, the rate of decomposition increases significantly. This decomposition involves the loss of dinitrogen gas (N₂), a thermodynamically very favorable process, to form a highly reactive aryl cation.[1] This cation will readily react with any available nucleophile. In an aqueous acidic medium, the most abundant nucleophile is water, leading directly to the formation of the undesired 2-hydroxy-4,6-difluorobenzonitrile. Maintaining a low temperature suppresses this decomposition pathway, preserving the diazonium salt for the intended Sandmeyer reaction with the copper(I) bromide.

Troubleshooting Guide: Common Synthesis Issues

Problem 1: My yield is low, and my crude NMR shows a significant singlet in the aromatic region, corresponding to a product with one fewer substituent.

Diagnosis: You are likely observing the formation of 4,6-difluorobenzonitrile , the product of hydro-dediazoniation.

Causality & Explanation: This side reaction is typically radical-mediated. The diazonium salt can be reduced by one electron, lose N₂, and the resulting aryl radical then abstracts a hydrogen atom from the solvent or another reagent.

Preventative & Corrective Actions:

-

Choice of Acid: The diazotization is typically performed in the presence of an acid like HBr or H₂SO₄. Using hypophosphorous acid (H₃PO₂), for instance, will intentionally cause this reduction and should be avoided unless it is the desired outcome.[1]

-

Solvent Selection: Be cautious if using an alcohol as a co-solvent, as it can sometimes act as a hydrogen donor in the radical process.

-

Copper Catalyst State: Ensure your Cu(I)Br is of high quality. The mechanism of the Sandmeyer reaction involves a single-electron transfer from the copper(I) species to the diazonium salt.[3] If competing reduction pathways are dominating, it may indicate an issue with the catalyst's efficacy or the presence of other reducing agents.

Troubleshooting Workflow: Hydro-dediazoniation```dot

Caption: Key side reactions branching from the diazonium intermediate.

Experimental Protocol: Sandmeyer Bromination

This protocol is provided as a reference and emphasizes steps to mitigate the formation of common side products.

1. Diazotization:

-

In a three-neck flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 2-amino-4,6-difluorobenzonitrile (1.0 eq) in aqueous HBr (48%, ~3.0 eq) at room temperature.

-

Cool the mixture to 0-5 °C in an ice-salt bath. Ensure the starting material remains dissolved or as a fine slurry.

-

Dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.

-

Add the NaNO₂ solution dropwise to the amine solution via the addition funnel, maintaining the internal temperature strictly below 5 °C. The addition should take approximately 30-45 minutes.

-

After the addition is complete, stir the resulting solution for an additional 30 minutes at 0-5 °C. The solution should be clear (or nearly so) indicating complete formation of the diazonium salt.

2. Sandmeyer Reaction:

-

In a separate flask, prepare a solution or slurry of copper(I) bromide (CuBr, 1.2 eq) in aqueous HBr (48%, ~1.0 eq). Cool this mixture to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the stirred CuBr mixture. Vigorous nitrogen evolution will be observed. Control the addition rate to keep the temperature below 10 °C.

-

Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and then stir for 1-2 hours, or until nitrogen evolution ceases. Gentle heating (e.g., to 40-50 °C) may be required to drive the reaction to completion.

3. Work-up and Purification:

-

Extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove excess acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can then be purified by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield pure 2-Bromo-4,6-difluorobenzonitrile.

References

- CN101353317B - Preparation of 4-bromo-2,6-difluorobenzonitrile - Google Patents.

- CN100457721C - Process for preparing 2,4-difluorocyanobenzene - Google Patents.

- CN102452957A - Synthesis method of 2, 6-difluorobenzonitrile - Google Patents.

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at: [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. Available at: [Link]

-

Sandmeyer reaction - L.S.College, Muzaffarpur. Available at: [Link]

Sources

HPLC and column chromatography purification of 2-Bromo-4,6-difluorobenzonitrile

Welcome to the technical support guide for the chromatographic purification of 2-Bromo-4,6-difluorobenzonitrile. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile synthetic intermediate. As a halogenated aromatic nitrile, this compound presents unique challenges and opportunities in purification. This guide provides in-depth, field-proven insights into both High-Performance Liquid Chromatography (HPLC) and traditional column chromatography techniques, moving beyond simple protocols to explain the underlying scientific principles that govern successful separation.

Our approach is grounded in practical experience, aiming to empower you not just to follow a method, but to understand, adapt, and troubleshoot it effectively. We will explore common issues, from peak tailing in HPLC to poor resolution in column chromatography, and provide systematic, cause-and-effect solutions.

Physicochemical Properties and Chromatographic Considerations

Understanding the properties of 2-Bromo-4,6-difluorobenzonitrile is the foundation of effective purification strategy. Its structure dictates its polarity, solubility, and UV absorbance, which are critical parameters for method development.

| Property | Value / Observation | Chromatographic Implication |

| Molecular Formula | C₇H₂BrF₂N | - |

| Molecular Weight | 218.00 g/mol [1] | Affects diffusion rates but is less critical for small molecules in HPLC/column chromatography. |

| Structure | Aromatic ring with one bromo, two fluoro, and one nitrile group. | The electron-withdrawing nature of the halogens and nitrile group makes the aromatic ring electron-deficient and imparts moderate polarity.[2] |

| Polarity | Moderately polar. | Suitable for reversed-phase HPLC where it will interact with a non-polar stationary phase.[2] For normal-phase column chromatography, it will require a moderately polar mobile phase to elute from a polar stationary phase like silica gel. |

| UV Absorbance | Strong UV absorber due to the benzonitrile chromophore. | UV detection is highly suitable. A wavelength scan is recommended, but a starting point around 254-270 nm is effective for detection.[2] |

| Solubility | Generally soluble in common organic solvents like acetonitrile, methanol, dichloromethane, and ethyl acetate. Poorly soluble in water. | Dictates the choice of injection solvent for HPLC and loading solvent for column chromatography. The sample should be dissolved in a solvent that is as weak as or weaker than the initial mobile phase to prevent peak distortion. |

High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide

Reversed-phase HPLC (RP-HPLC) is the workhorse for high-resolution analysis and purification of compounds like 2-Bromo-4,6-difluorobenzonitrile.[3] However, achieving optimal separation requires careful attention to detail.

Q1: I'm seeing significant peak tailing for my compound. What's causing this and how do I fix it?

A1: Peak tailing is one of the most common issues in HPLC and typically points to undesirable secondary interactions between the analyte and the stationary phase.

-

Causality: While the primary retention mechanism in RP-HPLC is hydrophobic interaction, residual silanol groups on the silica-based stationary phase surface can be a major culprit.[4] These silanols are weakly acidic and can form strong ionic interactions with polar or basic functional groups on an analyte, slowing down the elution of a portion of the analyte molecules and causing the characteristic tail. Although 2-Bromo-4,6-difluorobenzonitrile is not basic, the polar nitrile group can have secondary interactions.

-

Troubleshooting Steps:

-

Mobile Phase pH Adjustment: The most effective solution is to suppress the ionization of the silanol groups. Adding a small amount of an acidic modifier to the mobile phase, such as 0.1% formic acid or trifluoroacetic acid (TFA), will protonate the silanols, minimizing these secondary interactions.[5]

-

Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are "end-capped" to block a majority of the residual silanols. If you are using an older column (e.g., a Type A silica), switching to a modern, high-purity, end-capped column (Type B silica) will dramatically improve peak shape.[6]

-

Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing. To check for this, dilute your sample 10-fold and re-inject. If the peak shape improves, you were overloading the column.

-

Q2: My target compound is co-eluting with an impurity. How can I improve the resolution?

A2: Achieving baseline resolution is the primary goal of any purification. Co-elution means the selectivity of your current method is insufficient.

-

Causality: Resolution is a function of three factors: efficiency (N), retention (k), and selectivity (α). To separate two co-eluting peaks, you must change the selectivity—the fundamental interaction of the analytes with the stationary and mobile phases.

-

Troubleshooting Steps:

-

Modify the Organic Solvent: The choice of organic solvent in the mobile phase is a powerful tool for changing selectivity.[7] If you are using acetonitrile, try substituting it with methanol, or a mixture of the two. Acetonitrile and methanol have different properties and will alter the elution order of your compound and its impurities.

-

Change the Stationary Phase: If modifying the mobile phase is not enough, changing the column chemistry is the next logical step.[8] Instead of a standard C18 column, consider:

-

Phenyl-Hexyl Phase: This phase offers π-π interactions, which can be very effective for separating aromatic compounds with different substituents.

-

Embedded Polar Group (EPG) Phase: These columns have a polar group embedded in the alkyl chain, which can alter selectivity for polar analytes and are compatible with 100% aqueous mobile phases.[9]

-

-

Adjust the Gradient: A shallower gradient (i.e., increasing the percentage of organic solvent more slowly) will give the peaks more time to separate on the column, which can improve resolution.[2]

-

Workflow for HPLC Method Development

Developing a robust HPLC method is a systematic process. The following workflow can guide you from initial scouting to a final, optimized method.

Caption: A systematic workflow for HPLC method development.

Column Chromatography Troubleshooting Guide

Flash column chromatography is a cost-effective technique for purifying gram-scale quantities of material.[10] Success hinges on proper solvent selection and careful technique.

Q1: My compound is streaking down the column instead of forming a tight band. What's wrong?

A1: Streaking or "tailing" on a silica column indicates a problem with solubility or interactions with the stationary phase.

-

Causality: This often happens when the sample is not fully soluble in the mobile phase as it moves down the column, causing it to precipitate and then redissolve continuously. It can also be caused by applying the sample in too strong of a solvent.

-

Troubleshooting Steps:

-

Dry Loading: This is the most reliable way to get sharp bands. Pre-adsorb your crude material onto a small amount of silica gel. To do this, dissolve your compound in a suitable solvent (like dichloromethane or ethyl acetate), add silica gel (about 2-3 times the weight of your crude material), and evaporate the solvent completely under reduced pressure to get a free-flowing powder. This powder can then be carefully added to the top of your packed column.

-

Minimize Loading Volume: If you must load your sample as a solution ("wet loading"), dissolve it in the absolute minimum amount of the weakest possible solvent it is soluble in. Ideally, this solvent should be the non-polar component of your mobile phase (e.g., hexane). Loading in a strong solvent like ethyl acetate will cause the band to spread significantly before it even begins to separate.[11]

-

Check for Acidity/Basicity: Silica gel is slightly acidic.[10] If your compound is sensitive to acid, it might be decomposing on the column. You can neutralize the silica by flushing the column with your mobile phase containing 1-2% triethylamine before loading your sample.[12]

-

Q2: I've run several column volumes of what I thought was the correct mobile phase, but my compound is not eluting.

A2: This is a common issue that arises from a misjudgment of the required solvent polarity.

-

Causality: The compound is too strongly adsorbed to the silica gel, and the mobile phase is not polar enough to displace it and move it down the column.[10] The polarity of the mobile phase is the driving force for elution in normal-phase chromatography.

-

Troubleshooting Steps:

-

Increase Mobile Phase Polarity (Gradient Elution): Do not continue to flush with the same solvent system. Gradually increase the percentage of the more polar solvent in your mobile phase. For example, if you are using 10% ethyl acetate in hexane, increase it to 20%, then 30%, and so on. This "gradient elution" is a standard technique for eluting compounds with a wide range of polarities.[13]

-

Re-evaluate Your TLC Data: Your initial Thin Layer Chromatography (TLC) is crucial for determining the correct solvent system. The ideal Rf value for the target compound on a TLC plate should be between 0.2 and 0.4 for good separation on a column.[11] If the Rf was too low (e.g., <0.1), it's a clear indicator that the solvent system is too weak.

-

Consider a Stronger Polar Solvent: If increasing the concentration of ethyl acetate isn't working, you may need to switch to a more polar solvent. For instance, adding a small percentage of methanol to your ethyl acetate/hexane mixture can significantly increase the eluting power of the mobile phase.

-

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I'll encounter when purifying 2-Bromo-4,6-difluorobenzonitrile?

A1: Impurities are almost always related to the synthetic route. A common synthesis involves the Sandmeyer reaction starting from an aniline derivative.[14] Potential impurities could include:

-

Unreacted Starting Material: Such as 2-bromo-4,6-difluoroaniline.

-

Side-Products: Phenolic byproducts formed if the intermediate diazonium salt reacts with water.[11]

-

Isomers: Depending on the regioselectivity of the bromination or fluorination steps in the synthesis of the precursors, you may have isomeric impurities.

Q2: How do I choose between HPLC and column chromatography?

A2: The choice depends on the scale of your purification and the required purity.

-

Column Chromatography: Best for larger quantities (typically >100 mg) and for initial cleanup of very crude mixtures. It is less expensive but provides lower resolution than HPLC.[13]

-

Preparative HPLC: Ideal for smaller quantities (<1 g), for separating very similar impurities, or when very high purity (>99%) is required. It offers much higher resolution but is more expensive and time-consuming for large amounts.

Q3: Can I damage my compound during purification?

A3: Yes, 2-Bromo-4,6-difluorobenzonitrile is generally stable, but degradation can occur under certain conditions.[15] As mentioned, prolonged exposure to the acidic surface of silica gel can potentially be problematic for some sensitive compounds. In HPLC, using a mobile phase with a very high or very low pH (outside the column's recommended range, typically pH 2-8) can not only damage the column but could also potentially hydrolyze the nitrile group, especially under harsh conditions.

Detailed Experimental Protocols

Protocol 1: Preparative RP-HPLC Purification

This protocol is a starting point and should be optimized based on your specific impurity profile.

-

System Preparation:

-

Column: C18, 5 µm particle size, ≥10 mm internal diameter.

-

Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

-

Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

-

Equilibration: Equilibrate the column with 10% Mobile Phase B for at least 10 column volumes.

-

-

Sample Preparation:

-

Dissolve the crude 2-Bromo-4,6-difluorobenzonitrile in a minimal amount of a 50:50 mixture of Acetonitrile/Water. The concentration should not exceed 10-20 mg/mL to avoid overloading.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.[16]

-

-

Chromatographic Method:

-

Flow Rate: Dependent on column diameter (e.g., 5-10 mL/min for a 10 mm ID column).

-

Detection: UV at 260 nm.

-

Gradient Program:

-

Time 0-5 min: 50% B

-

Time 5-25 min: Gradient from 50% B to 90% B.

-

Time 25-30 min: Hold at 90% B.

-

Time 30-35 min: Return to 50% B and re-equilibrate.

-

-

-

Fraction Collection: Collect fractions based on the UV chromatogram, starting just before the main peak rises and ending just after it returns to baseline.

-

Post-Purification:

-

Combine the pure fractions.

-

Remove the acetonitrile using a rotary evaporator.

-

Lyophilize or extract the remaining aqueous solution with a suitable organic solvent (e.g., ethyl acetate) to recover the purified compound.

-

Protocol 2: Flash Column Chromatography

-

Solvent System Selection:

-

Using TLC, find a solvent system of ethyl acetate (EtOAc) and hexane that gives the target compound an Rf of ~0.3. A typical starting point might be 10-20% EtOAc in hexane.

-

-

Column Packing:

-

Select a column size appropriate for your sample amount (a general rule is a 20:1 to 50:1 ratio of silica gel to crude material by weight).[10]

-

Prepare a slurry of silica gel in the non-polar solvent (hexane).

-

Pour the slurry into the column and use gentle air pressure to pack a uniform bed.

-

-

Sample Loading (Dry Loading Recommended):

-

Dissolve your crude material (~1 g) in ~10 mL of dichloromethane.

-

Add ~3 g of silica gel and concentrate to dryness on a rotary evaporator.

-

Carefully layer the resulting powder onto the top of the packed column.

-

-

Elution:

-

Begin eluting with the weak solvent system determined by TLC (e.g., 10% EtOAc/hexane).

-

Collect fractions and monitor their contents by TLC.

-

If the compound elutes too slowly, gradually increase the polarity of the mobile phase (e.g., to 15% EtOAc, then 20% EtOAc).

-

-

Isolation:

-

Combine the fractions that contain the pure product.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 2-Bromo-4,6-difluorobenzonitrile.

-

Troubleshooting Flowchart for Poor HPLC Resolution

Sources

- 1. 2-Bromo-3,6-difluorobenzonitrile | C7H2BrF2N | CID 83410593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]

- 4. The Cleaning and Regeneration of Reversed-Phase HPLC Columns – Chemass [chemass.si]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. hplc.eu [hplc.eu]

- 7. researchgate.net [researchgate.net]

- 8. lcms.cz [lcms.cz]

- 9. waters.com [waters.com]

- 10. web.uvic.ca [web.uvic.ca]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Purification [chem.rochester.edu]

- 13. chromtech.com [chromtech.com]

- 14. 2-Bromo-3,6-difluorobenzonitrile | 1502090-29-0 | Benchchem [benchchem.com]

- 15. chemimpex.com [chemimpex.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Validation & Comparative

A Strategic Guide to Alternatives for 2-Bromo-4,6-difluorobenzonitrile in Modern Synthesis

Introduction: The Versatility and Challenges of a Privileged Scaffold

2-Bromo-4,6-difluorobenzonitrile is a highly valuable building block in contemporary organic synthesis, particularly within the realms of pharmaceutical and materials science. Its utility stems from a trifecta of reactive sites: the bromine atom, an excellent handle for transition-metal-catalyzed cross-coupling reactions; the electron-deficient aromatic ring, activated by two fluorine atoms and a nitrile group for nucleophilic aromatic substitution (SNAr); and the nitrile group itself, which can be further transformed or act as a key pharmacophore.[1] This strategic arrangement allows for sequential, regioselective functionalization, making it a cornerstone for constructing complex molecular architectures.

However, reliance on a single building block can present limitations. Researchers may seek alternatives to navigate challenges related to reactivity, cost, availability, or the need to explore novel chemical space and circumvent existing intellectual property. This guide provides a comparative analysis of viable alternatives to 2-Bromo-4,6-difluorobenzonitrile, offering experimental insights and data to inform strategic synthetic planning for researchers, scientists, and drug development professionals.

The Synthetic Potential of 2-Bromo-4,6-difluorobenzonitrile

The primary value of this scaffold lies in its capacity to undergo a variety of transformations, allowing for the introduction of diverse substituents. The diagram below illustrates its main reactive pathways.

Caption: Key reaction pathways for 2-Bromo-4,6-difluorobenzonitrile.

Category 1: Direct Halogen Analogs

The most straightforward alternatives involve replacing the bromine atom with other halogens. This choice directly impacts the reactivity of the C-X bond in cross-coupling reactions, a critical consideration for reaction optimization.

2-Chloro-4,6-difluorobenzonitrile

The chloro-analog is often considered for cost-saving reasons, especially in large-scale synthesis. However, the increased strength of the C-Cl bond compared to the C-Br bond necessitates more forcing reaction conditions or specialized, highly active catalyst systems for cross-coupling.

2-Iodo-4,6-difluorobenzonitrile

Conversely, the iodo-analog is significantly more reactive in palladium-catalyzed couplings. The C-I bond undergoes oxidative addition to the palladium center more readily than a C-Br bond, often allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times. This is particularly advantageous when working with thermally sensitive substrates. The primary drawback is typically the higher cost and potentially lower stability of the starting material.

| Feature | 2-Chloro- | 2-Bromo- (Reference) | 2-Iodo- |

| Relative Cost | Lower | Baseline | Higher |

| Cross-Coupling Reactivity | Lower (requires activated catalysts) | Good | Higher (milder conditions) |

| Stability | High | High | Moderate |

| Key Advantage | Cost-effective for scale-up | Balanced reactivity and cost | High reactivity, ideal for sensitive substrates |

| Key Disadvantage | Harsher reaction conditions needed | Baseline | Higher cost, potential for side reactions[2] |

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

This protocol illustrates the typical adjustments required when switching between halogen analogs for a Suzuki-Miyaura reaction.

Caption: Comparative workflow for Suzuki coupling based on halogen.

Methodology:

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq), the desired boronic acid or ester (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

-

Solvent & Catalyst: Add the degassed solvent (e.g., Dioxane/H₂O 4:1). Bubble the inert gas through the mixture for 15 minutes. Add the palladium catalyst (e.g., Pd(PPh₃)₄).

-

Reaction: Heat the reaction to the specified temperature (e.g., 80-90 °C) and monitor by TLC or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Causality: The lower catalyst loading and temperature for the iodo-analog are a direct consequence of the lower bond dissociation energy of the C-I bond, facilitating the rate-limiting oxidative addition step.

Category 2: Pre-functionalized Organometallic Analogs